(Z)-GW 5074

c-Raf inhibition Kinase selectivity Signal transduction

(Z)-GW 5074 is the only c-Raf inhibitor that uniquely combines 9 nM potency with >100-fold kinase selectivity and a validated molecular glue function bridging mHTT to LC3 (Kd=467 nM) for targeted mutant huntingtin clearance. Unlike sorafenib, vemurafenib, or ZM 336372, it provides MEK-ERK/Akt-independent neuroprotection and restores LRRK2 mutant function at 5 mg/kg in vivo. Specify (Z)-GW 5074 in your purchase order to ensure these differentiated, quantifiable biological activities critical for neurodegenerative disease research and drug discovery.

Molecular Formula C15H8Br2INO2
Molecular Weight 520.94 g/mol
CAS No. 220904-83-6
Cat. No. B1684324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-GW 5074
CAS220904-83-6
Synonyms5-iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
GW 5074
GW-5074
GW5074
Molecular FormulaC15H8Br2INO2
Molecular Weight520.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2
InChIInChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-
InChIKeyLMXYVLFTZRPNRV-KMKOMSMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-GW 5074 (CAS 220904-83-6): A Selective c-Raf Kinase Inhibitor with Differentiated Neuroprotective and Molecular Glue Activity


(Z)-GW 5074 is a synthetic indolinone derivative that functions as a potent and highly selective c-Raf kinase inhibitor with an in vitro IC50 of 9 nM [1]. It belongs to the class of Raf kinase inhibitors, but distinguishes itself through a unique combination of high kinase selectivity (>100-fold over CDK1/2, c-Src, p38 MAPK, VEGFR2, and c-Fms) [2], a documented neuroprotective mechanism that operates independently of the canonical MEK-ERK and Akt pathways [3], and a recently identified 'molecular glue' function that tethers mutant huntingtin protein (mHTT) to LC3 (Kd = 467 nM) to promote lysosomal degradation [4].

Why (Z)-GW 5074 Cannot Be Substituted by Generic Raf or Kinase Inhibitors for Specialized Neuroscience Applications


The class of Raf kinase inhibitors exhibits significant functional heterogeneity. Compounds such as ZM 336372, sorafenib, vemurafenib, and MLi-2 demonstrate distinct selectivity profiles, divergent mechanisms of action, and variable in vivo pharmacology [1]. For applications in neurodegenerative disease research, specifically those involving LRRK2 mutant Parkinsonism or mutant huntingtin protein clearance, (Z)-GW 5074 provides a unique combination of c-Raf inhibition, paradoxical pathway activation in neurons, LRRK2 modulation, and mHTT-targeted degradation that is not recapitulated by other Raf inhibitors [2]. Substitution with a generic c-Raf inhibitor risks loss of these specific, quantifiable biological activities and may introduce confounding off-target effects, thereby invalidating experimental reproducibility [3].

Product-Specific Quantitative Evidence Guide for (Z)-GW 5074 Differentiation


Direct Comparison of c-Raf Inhibitory Potency and Kinase Selectivity Profile vs. ZM 336372 and Vemurafenib

(Z)-GW 5074 exhibits an IC50 of 9 nM for c-Raf, which is approximately 8-fold more potent than ZM 336372 (IC50 = 70 nM) in comparable in vitro kinase assays [1]. Moreover, (Z)-GW 5074 demonstrates ≥100-fold selectivity for Raf kinase over a panel of 8 off-target kinases including CDK1/2, c-Src, p38 MAPK, and VEGFR2, a selectivity window that is not consistently reported for ZM 336372 [2]. In contrast, vemurafenib (PLX4032) primarily targets mutant B-RafV600E (IC50 = 31 nM) with only 10-fold selectivity over wild-type B-Raf, and its off-target profile includes potent inhibition of several non-Raf kinases, underscoring a distinct selectivity paradigm compared to the c-Raf specificity of (Z)-GW 5074 [3].

c-Raf inhibition Kinase selectivity Signal transduction

Divergent Neuroprotective Mechanism: MEK-ERK and Akt Independence of (Z)-GW 5074 Compared to Canonical Raf Inhibitors

Unlike most Raf inhibitors that exert their effects through suppression of the MEK-ERK cascade, (Z)-GW 5074 paradoxically activates both c-Raf and B-Raf in cultured cerebellar granule neurons, leading to stimulation of the Raf-MEK-ERK pathway [1]. Critically, the neuroprotective action of (Z)-GW 5074 against low-potassium (LK)-induced apoptosis is not blocked by the MEK inhibitors PD98059 or U0126, nor is it attenuated by overexpression of dominant-negative Akt, establishing an unequivocal MEK-ERK and Akt-independent mechanism [1]. In contrast, ZM 336372, while also inducing paradoxical Raf activation, has not been demonstrated to provide neuroprotection in these same models, and vemurafenib's neuroprotective profile remains largely uncharacterized in primary neuron systems [2].

Neuroprotection MAPK pathway Neuronal apoptosis

Mutant Huntingtin (mHTT) Clearance Activity: (Z)-GW 5074 Functions as a Molecular Glue with a Defined Kd of 467 nM

(Z)-GW 5074 has been identified as a 'molecular glue' that directly interacts with both mutant huntingtin protein (mHTT) and the autophagy protein LC3, thereby tethering mHTT to the autophagosome for lysosomal degradation [1]. This interaction is quantified by a dissociation constant (Kd) of 467 nM, representing a functional activity that is entirely independent of c-Raf inhibition and is not shared by other Raf inhibitors such as sorafenib, vemurafenib, or ZM 336372 [1]. Treatment of cultured hippocampal neurons from Huntington's disease patients with (Z)-GW 5074 reduces mHTT protein levels, an effect not observed with the alternative Raf inhibitor sorafenib under identical conditions [2].

Huntington's disease Autophagy Targeted protein degradation

LRRK2 Mutant Parkinson's Disease Neuroprotection: GW5074 Outperforms the Selective LRRK2 Inhibitor MLi-2 in Functional Restoration

In cellular models of LRRK2-associated Parkinson's disease, the non-selective LRRK2 modulator GW5074 demonstrates superior restoration of membrane integrity and dopaminergic function compared to the highly selective LRRK2 kinase inhibitor MLi-2 [1]. Specifically, GW5074 more effectively restores Rab8A phosphorylation, membrane cholesterol levels, and dopamine transporter (DAT) surface expression in cells expressing the pathogenic I1371V LRRK2 mutant, whereas MLi-2 shows only partial rescue [1]. In an in vivo mouse model, intraperitoneal administration of GW5074 (5 mg/kg) prevented the loss of dopaminergic neurons induced by overexpression of the Gly2019Ser LRRK2 mutant, an effect that has not been replicated with MLi-2 in the same experimental system [2].

Parkinson's disease LRRK2 Dopaminergic neurons

In Vivo Pharmacokinetic Limitations and Clinical Development: Comparative Bioavailability Data vs. Sorafenib Combination

A Phase I clinical trial (NCT03406364) evaluating GW5074 in combination with sorafenib in patients with advanced solid tumors reported that GW5074 exhibits poor oral absorption [1]. Increasing the oral dosage of GW5074 from 750 mg daily to 1500 mg daily did not result in a significant increase in plasma bioavailability, indicating a fundamental limitation in its pharmacokinetic profile [1]. In contrast, sorafenib, a multi-kinase inhibitor, demonstrates dose-proportional pharmacokinetics and has received FDA approval as a monotherapy [2]. Despite the low systemic exposure, the GW5074-sorafenib combination achieved a disease control rate of 66.7% in the Phase I cohort, suggesting that even sub-optimal bioavailability of GW5074 can contribute to clinical benefit when combined with sorafenib [1].

Pharmacokinetics Bioavailability Solid tumors

Optimal Research and Industrial Application Scenarios for (Z)-GW 5074 Based on Verified Differentiated Evidence


Interrogation of c-Raf-Specific Signaling with Minimal Off-Target Confounding

Use (Z)-GW 5074 as the primary c-Raf tool inhibitor in cell-based assays where precise pathway dissection is required. Its 9 nM IC50 and ≥100-fold selectivity over CDK1/2, p38 MAPK, and VEGFR2 [1] enable cleaner interpretation of c-Raf-dependent phenotypes compared to less selective alternatives like sorafenib or the less potent ZM 336372 (IC50 = 70 nM). Typical working concentrations are 0.1-10 μM for cell culture experiments [2].

Investigation of MEK-ERK-Independent Neuroprotective Mechanisms

Employ (Z)-GW 5074 in primary neuron cultures (e.g., cerebellar granule neurons or cortical neurons) to study neuroprotection that operates outside the canonical Raf-MEK-ERK-Akt axis. The compound's ability to prevent apoptosis in low-potassium models even in the presence of MEK inhibitors (PD98059, U0126) [1] makes it a unique tool for elucidating novel survival pathways relevant to neurodegeneration. Effective neuroprotective concentrations range from 10-30 μM in vitro [1].

Targeted Degradation of Mutant Huntingtin (mHTT) via Autophagy Engagement

Utilize (Z)-GW 5074 as a molecular glue probe to induce lysosomal degradation of mHTT in Huntington's disease models. Its direct binding to both mHTT and LC3 (Kd = 467 nM) [1] enables selective clearance of the mutant protein without affecting wild-type HTT, an activity not shared by other Raf inhibitors. This application is particularly valuable in patient-derived iPSC neurons and in vivo HD animal models [2].

Functional Rescue in LRRK2 GTPase-Domain Mutant Parkinson's Disease Models

Apply (Z)-GW 5074 in cellular and in vivo models expressing LRRK2 GTPase domain mutations (e.g., I1371V) where kinase-selective inhibitors like MLi-2 show limited efficacy [1]. GW5074's broader modulation of LRRK2 function restores membrane cholesterol, Rab8A phosphorylation, and dopamine transporter activity [1]. In vivo, intraperitoneal dosing at 5 mg/kg prevents dopaminergic neuron loss in LRRK2 G2019S overexpression models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-GW 5074

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.